![molecular formula C22H22N4O3S B2425968 N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide CAS No. 1115407-63-0](/img/structure/B2425968.png)
N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide, also known as BQCA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide derivatives have been studied extensively in the context of synthetic chemistry and their potential biological activities. One such study involves the synthesis of N-aryl/aralkyl substituted derivatives that were evaluated for their inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds have shown promising activities, indicating their potential in therapeutic applications, particularly in treating conditions related to enzyme dysregulation (Khalid et al., 2014).
Antimicrobial and Anticancer Studies
Further research has been conducted on similar compounds, focusing on their antimicrobial and anticancer properties. For instance, substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives were synthesized and evaluated for their docking properties and antimicrobial activity, showing significant activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019). Additionally, compounds bearing the piperidine moiety, similar in structure to N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide, have been investigated for their Src kinase inhibitory and anticancer activities, contributing to the development of novel therapeutic agents for cancer treatment (Fallah-Tafti et al., 2011).
Enzyme Inhibition for Drug Design
The exploration of such compounds extends to their utility in drug design, particularly in the context of enzyme inhibition. The structure-activity relationships (SAR) studies of these compounds help in understanding the critical features necessary for biological activity, guiding the design of more potent and selective inhibitors for therapeutic targets. This is exemplified by studies on compounds with similar core structures that have shown potential in inhibiting key enzymes involved in disease pathways, providing a foundation for the development of new drugs (Stec et al., 2011).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c27-20(23-15-8-9-18-19(12-15)29-14-28-18)13-30-21-16-6-2-3-7-17(16)24-22(25-21)26-10-4-1-5-11-26/h2-3,6-9,12H,1,4-5,10-11,13-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVUZKWNKLKQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.